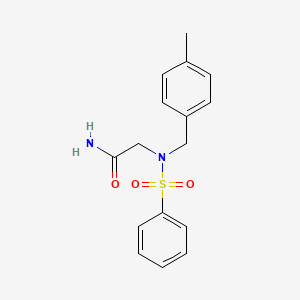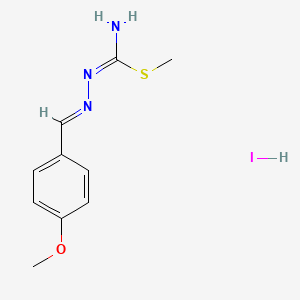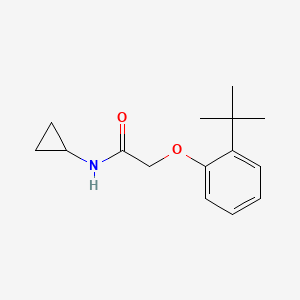![molecular formula C18H20N2O B5730216 N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)
N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide, also known as DPI, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it useful in the treatment of various diseases.
作用機序
N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide works by inhibiting the activity of certain enzymes, such as nitric oxide synthase and cyclooxygenase. Nitric oxide synthase is an enzyme that is involved in the production of nitric oxide, which is a signaling molecule that plays a role in various physiological processes. Cyclooxygenase is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide and prostaglandins, which are involved in inflammation and pain. N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide in lab experiments is that it is a well-studied compound, with a known mechanism of action. This makes it useful for studying the effects of enzyme inhibition on various physiological processes. One limitation of using N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide in lab experiments is that it may not be specific to a particular enzyme, and may inhibit the activity of other enzymes as well.
将来の方向性
There are many potential future directions for research on N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide. One area of research could be the development of more specific inhibitors of nitric oxide synthase and cyclooxygenase, which may have fewer side effects than N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide. Another area of research could be the development of N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide analogs with improved pharmacokinetic properties, which may be more effective in the treatment of various diseases. Overall, N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide has the potential to be a valuable tool in the development of new treatments for various diseases.
合成法
The synthesis of N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide involves the reaction of 2,3-dihydro-1H-inden-5-amine with 4-(chloromethyl)phenylacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through column chromatography to obtain N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide in its pure form.
科学的研究の応用
N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to inhibit the activity of certain enzymes, such as nitric oxide synthase and cyclooxygenase, which are involved in various disease processes. N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide has been studied for its potential use in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
N-[4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(21)20-17-8-5-14(6-9-17)12-19-18-10-7-15-3-2-4-16(15)11-18/h5-11,19H,2-4,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHWOUBRCWHJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5457010 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5730135.png)
![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)


![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)